molecular formula C16H19FN4O B6470601 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2640836-31-1

5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B6470601
CAS No.: 2640836-31-1
M. Wt: 302.35 g/mol
InChI Key: QLQFUBIQXHUGHS-UHFFFAOYSA-N
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Description

5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is an organic compound with unique chemical properties that render it significant in various scientific applications. Its structure comprises a pyrimidine backbone with modifications that enhance its reactivity and specificity in biological and chemical contexts.

Preparation Methods

Synthetic Routes

The preparation of 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves a multi-step synthetic process. Starting from commercially available pyrimidine derivatives, the synthesis includes steps such as:

  • Nucleophilic substitution reactions: : Introduction of the 5-fluoro group to the pyrimidine ring.

  • Ether formation: : Attachment of the [(3-methylpyridin-4-yl)oxy]methyl moiety via an ether bond to the piperidine ring.

  • Final coupling: : The piperidine ring is coupled to the pyrimidine core under controlled conditions.

Reaction Conditions

These reactions generally require specific conditions, including:

  • Catalysts: : Use of catalysts such as palladium or nickel for coupling reactions.

  • Solvents: : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature: : Reactions may require heating to temperatures between 60°C and 100°C to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow processes to enhance yield and efficiency. Optimization of reaction conditions, such as solvent recycling and catalyst recovery, is critical in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce hydroxyl or carbonyl functional groups.

  • Reduction: : Reduction can occur at the nitrogen-containing rings, altering its electronic properties.

  • Substitution: : The fluorine atom allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogens, nitro groups, which require specific acidic or basic conditions.

Major Products

These reactions produce derivatives that retain the core structure but with modifications that can enhance or modify the biological activity of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to act as a precursor for various pharmacologically active compounds.

Biology

In biological research, this compound is studied for its interactions with biomolecules. Its modified pyrimidine structure enables it to bind selectively to nucleic acids and proteins, making it useful in probing biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is investigated as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, the compound's stability and reactivity are leveraged in the production of specialty chemicals. It is used in the manufacture of agrochemicals, dyes, and materials science applications.

Mechanism of Action

The mechanism by which 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structure allows for hydrogen bonding, hydrophobic interactions, and electrostatic interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar compounds include other fluorinated pyrimidines and piperidine derivatives. Compared to:

  • 5-fluorouracil: : Another fluorinated pyrimidine, 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has different substituents that enhance its specificity.

  • Piperidine analogs: : Compared to other piperidine-containing compounds, its unique ether linkage to the pyridine moiety provides a distinct chemical profile.

This compound stands out due to its enhanced reactivity and specificity, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

5-fluoro-4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-12-8-18-5-2-15(12)22-10-13-3-6-21(7-4-13)16-14(17)9-19-11-20-16/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQFUBIQXHUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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